
Decane-1,4,7,10-tetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decane-1,4,7,10-tetramine is an organic compound with the molecular formula C10H26N4 It is a linear aliphatic tetramine, meaning it contains four amine groups (-NH2) attached to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: Decane-1,4,7,10-tetramine can be synthesized through several methods. One common approach involves the reaction of triethylene tetramine with methyl benzene and water to obtain a triethylene tetramine hydrated crystal substance. This substance is then heated and reacted with N,N-dimethylformamide dimethylacetal and methyl benzene to form bis-imidazoline. The bis-imidazoline is further reacted with potassium carbonate, acetonitrile, and 1,2-ethylene dibromide to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of triethylene tetramine and urea as starting materials. These react to form ethylene bis-imidazolidinone, which undergoes a condensation reaction with 1,2-dihalogenated ethane to produce diketone cyclododecane. This intermediate is then hydrolyzed to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Decane-1,4,7,10-tetramine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenated compounds like 1,2-dihalogenated ethane are typical reagents.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the halogenated compound used.
Scientific Research Applications
Decane-1,4,7,10-tetramine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and as a chelating agent for metal ions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: It is used in the production of polymers, resins, and as a curing agent for epoxy resins.
Mechanism of Action
The mechanism of action of decane-1,4,7,10-tetramine involves its ability to chelate metal ions and interact with biological molecules. The amine groups can form stable complexes with metal ions, which can then participate in various biochemical pathways. This chelation ability makes it useful in applications such as enzyme inhibition and drug delivery .
Comparison with Similar Compounds
Hexamethylenetetramine (HMTA):
1,4,7,10-tetraazacyclododecane: A cyclic tetramine with similar chelating properties but a different molecular structure.
Uniqueness: Decane-1,4,7,10-tetramine is unique due to its linear structure, which provides different steric and electronic properties compared to cyclic tetramines. This linearity allows for more flexibility in forming complexes with metal ions and interacting with biological molecules .
Properties
CAS No. |
877459-76-2 |
|---|---|
Molecular Formula |
C10H26N4 |
Molecular Weight |
202.34 g/mol |
IUPAC Name |
decane-1,4,7,10-tetramine |
InChI |
InChI=1S/C10H26N4/c11-7-1-3-9(13)5-6-10(14)4-2-8-12/h9-10H,1-8,11-14H2 |
InChI Key |
KCAVYKLXSPJYBK-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(CCC(CCCN)N)N)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


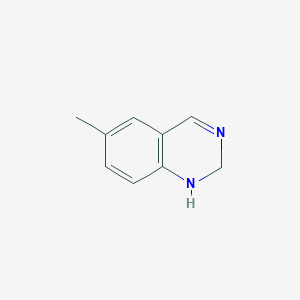

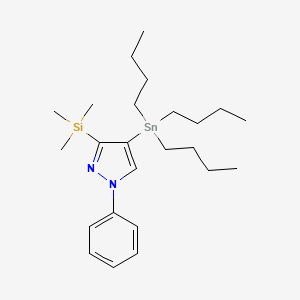
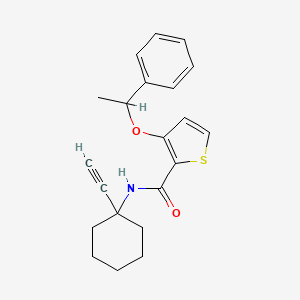
![(6S)-4-[(4-Methoxyphenyl)methyl]-6-(4-nitrophenyl)morpholin-3-one](/img/structure/B12614287.png)
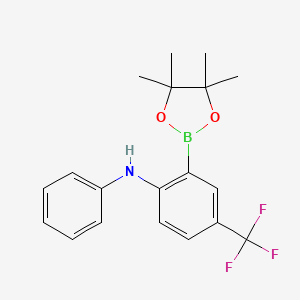
![Ethyl 4-[(2-aminoethyl)carbamoyl]-3-methoxybenzoate](/img/structure/B12614294.png)
![(Bicyclo[4.2.0]oct-2-en-7-ylidene)hydrazine](/img/structure/B12614299.png)
![4-(4-Fluorophenyl)-5-[2-(methanesulfinyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B12614312.png)

![2,3-Dimethyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B12614328.png)

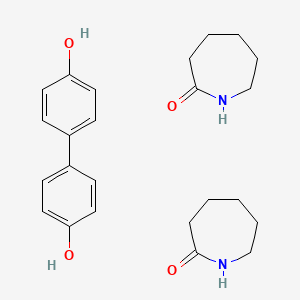
amino}oxidanide](/img/structure/B12614371.png)
